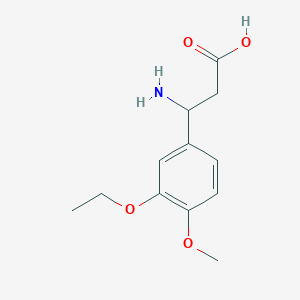
3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid
Descripción general
Descripción
The compound 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid is a derivative of β-amino acids, which are known for their applications in the synthesis of biologically active molecules and as building blocks in peptide synthesis. Although the provided papers do not directly discuss this exact compound, they provide insights into similar compounds that can help infer properties and behaviors. For instance, the compound (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid exhibits nonlinear optical (NLO) activity, which suggests that the ethoxy and methoxy substitutions on the phenyl ring could contribute to interesting electronic properties .
Synthesis Analysis
The synthesis of related compounds typically involves the formation of an amide bond between an amino group and a carboxylic acid derivative. The papers do not provide specific synthesis routes for 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, but they do discuss the characterization of similar compounds using spectroscopic methods and quantum chemical calculations, which are essential tools in confirming the structure of synthesized compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid has been investigated using X-ray crystallography. These compounds crystallize in non-centrosymmetric space groups, which is a favorable feature for NLO activity. The presence of intramolecular hydrogen bonds, such as N-H···O and O-H···O, plays a significant role in stabilizing the crystal structure .
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid. However, β-amino acids, in general, are known to participate in various chemical reactions, including amide bond formation and peptide coupling reactions. The presence of amino and carboxylic acid functional groups in these compounds makes them versatile intermediates in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid can be inferred from their molecular structure and intermolecular interactions. The methoxy and ethoxy groups are likely to influence the compound's solubility and interaction with solvents. The intramolecular hydrogen bonds contribute to the compound's stability and may affect its melting point. The NLO activity and vibrational frequencies provide information about the electronic structure and reactivity of the compound . Additionally, the use of DFT calculations aids in understanding the vibrational modes and electronic transitions, which are crucial for predicting the behavior of the compound under different conditions .
Aplicaciones Científicas De Investigación
Hydrogel Modification for Medical Applications
A notable application of amine compounds similar to 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid is in the functional modification of polyvinyl alcohol/acrylic acid hydrogels. These hydrogels were modified through a condensation reaction with various aliphatic and aromatic amines, including compounds with structural similarities, to enhance their biological activities. The modification process resulted in hydrogels with increased thermal stability and significant antibacterial and antifungal properties, indicating potential for medical applications, particularly in the development of new materials with enhanced biological activities (Aly & El-Mohdy, 2015).
Crystal Packing Influences
In the realm of crystallography, research on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates, which share a core structural motif with 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, revealed the significance of N⋯π and O⋯π interactions in crystal packing. These studies provide insights into the non-covalent interactions that influence the structural arrangement of molecules in crystals, offering potential applications in the design of new materials and the understanding of molecular interactions at the atomic level (Zhang, Wu, & Zhang, 2011).
Chemopreventive Potential Against Cancer
Another fascinating application is seen in derivatives of compounds similar to 3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid, such as 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, which has shown promising chemopreventive properties against various types of cancer. This compound and its semisynthetic derivatives have demonstrated potential in colon and tongue cancer chemoprevention, highlighting the therapeutic potential of structurally related compounds in cancer treatment and prevention (Curini et al., 2006).
Synthesis and Structural Analysis
The synthesis and structural investigation of similar compounds have been essential in advancing our understanding of molecular design and interaction. For example, the detailed characterization of (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid through X-ray crystallography and spectroscopic methods provides valuable insights into the molecular structure and interactions. This research can guide the development of new materials and pharmaceuticals by elucidating the fundamental principles of molecular behavior and stability (Venkatesan et al., 2016).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4/c1-3-17-11-6-8(4-5-10(11)16-2)9(13)7-12(14)15/h4-6,9H,3,7,13H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQCVSLHXUMLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CC(=O)O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60399341 | |
| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |
CAS RN |
201408-36-8 | |
| Record name | 3-amino-3-(3-ethoxy-4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60399341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1308327.png)
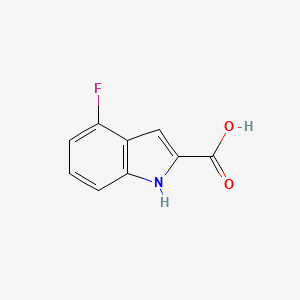
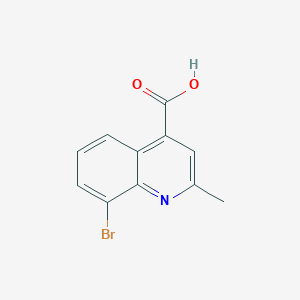


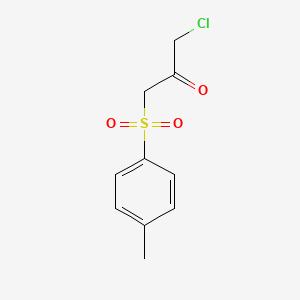
![2-[(4-Nitrophenyl)sulfanyl]pyridine](/img/structure/B1308342.png)
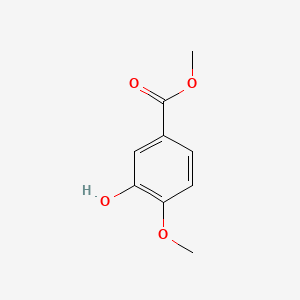
![3-[(3,4-Ethylenedioxy)phenyl]-1-propene](/img/structure/B1308347.png)

